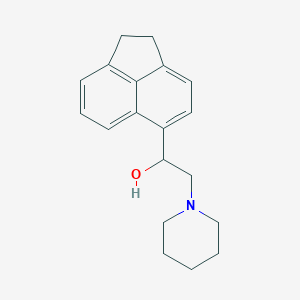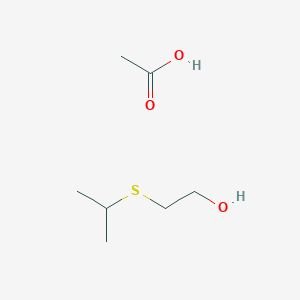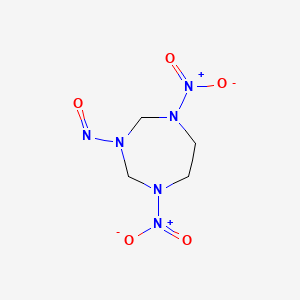
1,5-Dinitro-3-nitroso-1,3,5-triazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dinitro-3-nitroso-1,3,5-triazepane: is a heterocyclic compound characterized by a seven-membered ring containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dinitro-3-nitroso-1,3,5-triazepane can be synthesized through the condensation of ethylenedinitroamine with aliphatic amines and formaldehyde. This reaction typically involves the use of aqueous formaldehyde and alkylamines under controlled conditions to form cyclic Mannich bases .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent condensation reactions. These reactions combine three or more simple starting materials, such as ethylenedinitroamine, aliphatic amines, and formaldehyde, to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dinitro-3-nitroso-1,3,5-triazepane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted triazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dinitro-3-nitroso-1,3,5-triazepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,5-Dinitro-3-nitroso-1,3,5-triazepane involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitro-1,3,5-triazacycloheptane: Another triazepane derivative with three nitro groups.
1,3,5-Triazepane N-nitro derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: Its combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
5800-63-5 |
|---|---|
Molekularformel |
C4H8N6O5 |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
1,5-dinitro-3-nitroso-1,3,5-triazepane |
InChI |
InChI=1S/C4H8N6O5/c11-5-6-3-7(9(12)13)1-2-8(4-6)10(14)15/h1-4H2 |
InChI-Schlüssel |
QVZUQDVARCENFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CN(CN1[N+](=O)[O-])N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


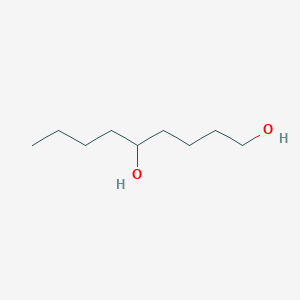
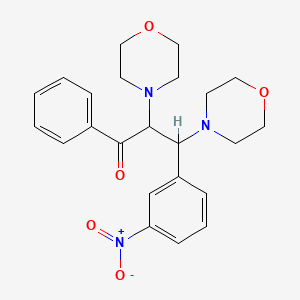
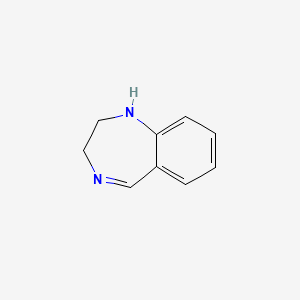
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
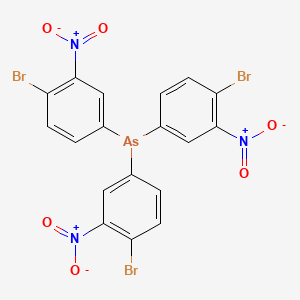
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
silane](/img/structure/B14726699.png)
